molecular formula C18H15ClN2O B5801411 N-(4-chlorobenzyl)-N'-1-naphthylurea

N-(4-chlorobenzyl)-N'-1-naphthylurea

Cat. No. B5801411
M. Wt: 310.8 g/mol
InChI Key: GUHSLRXBXIXEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-1-naphthylurea, commonly known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first synthesized in 1976 by the pharmaceutical company Beecham and was approved for medical use in 1981.

Mechanism of Action

Nabumetone works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and swelling. By inhibiting COX enzymes, Nabumetone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Nabumetone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. It also has analgesic properties, reducing pain by blocking the transmission of pain signals in the nervous system. Nabumetone has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Nabumetone has a number of advantages and limitations for lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying inflammation and pain. However, its effects can be variable and depend on a number of factors, such as the dose and route of administration. Additionally, Nabumetone can have side effects, such as gastrointestinal bleeding, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of Nabumetone. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its side effects. Another area of research is the study of its potential use in the treatment of cancer. Additionally, further studies are needed to better understand its mechanism of action and its effects on different cell types and tissues.

Synthesis Methods

Nabumetone is synthesized through a multistep process starting with the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate. This is then reacted with 4-chlorobenzylamine to form Nabumetone.

Scientific Research Applications

Nabumetone has been extensively studied for its anti-inflammatory and analgesic properties. It is used in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c19-15-10-8-13(9-11-15)12-20-18(22)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHSLRXBXIXEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorobenzyl)-N'-(1-naphthyl)urea

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